5-Amino-1-(2-(isopropylamino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide is a bioactive compound belonging to the class of triazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases, including cancer and infections. The structural framework of this compound includes a triazole ring, which is known for its ability to form hydrogen bonds and interact with biological targets effectively.
This compound is classified under triazole derivatives, specifically 1,2,3-triazoles. These compounds are notable for their diverse biological activities and are often synthesized for pharmaceutical purposes. The specific compound in question is derived from modifications of the triazole core, incorporating an isopropylamino group and a carboxamide functional group, which contribute to its pharmacological properties.
The synthesis of 5-Amino-1-(2-(isopropylamino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide can be achieved through several methods involving cycloaddition reactions. A common approach includes the [3+2] cycloaddition, where azides react with alkynes or nitriles under catalytic conditions.
These methods allow for the efficient synthesis of the desired compound while minimizing moisture sensitivity and maximizing yield .
The molecular structure of 5-Amino-1-(2-(isopropylamino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide features a triazole ring with an amino group at the 5-position and a carboxamide functional group at the 4-position. The isopropylamino side chain enhances its solubility and biological activity.
Key structural data include:
5-Amino-1-(2-(isopropylamino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical transformations:
These reactions are crucial for modifying the compound's properties for specific applications in medicinal chemistry .
The mechanism of action for 5-Amino-1-(2-(isopropylamino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide primarily involves its interaction with specific biological targets such as enzymes or receptors.
The triazole ring facilitates strong hydrogen bonding with target molecules, which enhances binding affinity. For example:
The physical properties of 5-Amino-1-(2-(isopropylamino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide include:
Chemical properties include:
Relevant analytical data can be obtained through techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) to confirm structure and purity .
5-Amino-1-(2-(isopropylamino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
The 1,2,3-triazole-4-carboxamide scaffold represents a privileged structure in modern antiparasitic drug discovery due to its versatile hydrogen-bonding capabilities, metabolic stability, and synthetic tractability. This chemotype has emerged as particularly significant in the search for new therapeutics against neglected tropical diseases (NTDs), where existing treatments like benznidazole and nifurtimox suffer from severe limitations. These include significant side effects, limited efficacy in chronic infection phases, and variable activity across Trypanosoma cruzi strains [1]. The 5-amino-1,2,3-triazole-4-carboxamide (ATC) core demonstrates intrinsic bioactivity against protozoan parasites through a novel mechanism distinct from nitroheterocyclic drugs, potentially overcoming cross-resistance issues [1].
Structural analyses reveal that the carboxamide moiety at C4 and the amino group at C5 form an intramolecular hydrogen bond network that stabilizes a planar conformation essential for target engagement. This configuration facilitates interactions with hydrophobic pockets in parasitic target proteins while maintaining balanced lipophilicity (cLogD typically <3). The scaffold’s synthetic accessibility via [3+2] cycloaddition or Lewis acid-catalyzed amination allows rapid generation of structure-activity relationship (SAR) libraries, as demonstrated by the synthesis of over 50 analogs during optimization studies [1]. Crucially, these compounds exhibit selective toxicity toward parasites over mammalian cells (VERO, HepG2), with selectivity indices often exceeding 100-fold – a critical advantage over current therapies that display host-cell cytotoxicity [1].
Compound | R-Group | pEC50 | cLogD | Ligand Efficiency (LE) | Metabolic Stability (Cli mL/min/g) |
---|---|---|---|---|---|
3 (Hit) | p-SMe-benzyl | >6.0 | 1.7 | 0.35 | 6.4 (High clearance) |
11 | p-isoPr-benzyl | 7.4 | 1.7 | 0.38 | 3.2 (Moderate clearance) |
13 | p-OCF3-benzyl | 7.2 | 2.1 | 0.36 | 2.8 (Moderate clearance) |
15 | p-tertBu-α-Me-benzyl | 7.8 | 2.4 | 0.34 | 1.5 (Low clearance) |
Phenotypic screening against intracellular Trypanosoma cruzi identified the 5-amino-1,2,3-triazole-4-carboxamide series as a promising chemotype with submicromolar potency (pEC50 >6.0). This discovery emerged from high-content screening of 15,659 lead-like compounds, where the ATC scaffold demonstrated >80% parasite growth inhibition and <30% VERO cell inhibition at 15μM concentrations [1]. The initial hit compound (Compound 3) exhibited moderate potency but exceptional ligand efficiency (LE=0.35) and lipophilic ligand efficiency (LLE=5.4), making it an ideal starting point for medicinal chemistry optimization [1].
SAR studies revealed stringent requirements for the triazole core and C5-amino group:
The isopropylaminocarbonylmethyl moiety at N1 (featured in the target compound) emerged from efforts to improve metabolic stability. Initial hits suffered from rapid oxidative metabolism at the benzyl position, generating inactive sulfoxide metabolites. Introduction of the isopropylamide side chain enhanced microsomal stability (Cli reduced from >6 to <2 mL/min/g) while maintaining aqueous solubility (>50μM at pH7.4) – key achievements for oral bioavailability [1]. This modification exemplifies the strategic balancing of potency and drug-like properties achievable with this scaffold.
Core Structure | Pathogen/Target | Optimal Potency | Key Structural Features | Source |
---|---|---|---|---|
5-Amino-1,2,3-triazole-4-carboxamide | T. cruzi | pEC50 7.8 (EC₅₀ ~16nM) | Hydrophobic para-substituted benzyl at N1 | [1] |
5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide | E. coli SOS Response | IC₅₀ 9μM | Carbamoylmethyl at N1, substituted aryl at C4 | [3] |
5-Amino-1H-[1,2,4]-triazole-3-carboxylic acid methyl ester | Reference compound | N/A | Ester vs. carboxamide, [1,2,4] vs [1,2,3]-triazole | [2] |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7